molecular formula C8H5ClF3N3 B8576291 5-Chloro-6-(trifluoromethyl)-1H-benzimidazol-2-amine CAS No. 827025-44-5

5-Chloro-6-(trifluoromethyl)-1H-benzimidazol-2-amine

Cat. No.: B8576291
CAS No.: 827025-44-5
M. Wt: 235.59 g/mol
InChI Key: RHQVXKAXGZQSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(trifluoromethyl)-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C8H5ClF3N3 and its molecular weight is 235.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

827025-44-5

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H5ClF3N3/c9-4-2-6-5(14-7(13)15-6)1-3(4)8(10,11)12/h1-2H,(H3,13,14,15)

InChI Key

RHQVXKAXGZQSNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=N2)N)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

318 mg (3 mmol) BrCN are dissolved in 0.6 ml acetonitrile and treated with 6 ml water. To this solution, 575 mg (2.73 mmol) 5-chloro-6-trifluoromethyl-benzene-1,2-diamine, dissolved in 6 ml methanol, are added dropwise within 30 min. After 2 hrs of stirring at room temperature, the reaction mixture is concentrated and the water solution extracted 2× with ethyl acetate. The combined organic phases where re-extracted 1× with water. The combined water phases where made alkaline (pH=8) with saturated NaHCO3-solution and extracted 2× with ethyl acetate. The combined organic phases where dried, filtered and evaporated.
Name
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
575 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.